Product packaging for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane(Cat. No.:CAS No. 1932172-47-8)

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B3324638
CAS No.: 1932172-47-8
M. Wt: 226.32
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
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Description

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a chemically protected bicyclic amine that serves as a crucial building block in organic synthesis and medicinal chemistry. This compound features a rigid 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in drug discovery for its ability to impart conformational restraint and stability to potential therapeutic molecules . The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for selective functionalization at other positions of the bicyclic framework during multi-step synthetic sequences . Its primary research value lies in its application as a versatile synthetic intermediate. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have demonstrated significant potential in pharmacological applications, including as mu opioid receptor antagonists and as inhibitors of monoamine transporters, which are critical targets for neurological disorders . Furthermore, the closely related 2-azabicyclo[3.2.1]octane core has been successfully employed as a chiral scaffold in the design of organocatalysts, enabling stereoselective carbon-carbon bond-forming reactions such as the aldol reaction . The stereochemistry of the Boc-protected amino group (whether endo or exo) is a critical parameter that can profoundly influence the compound's reactivity and the binding affinity of its derivatives in biological systems . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic uses. Researchers should handle this compound appropriately and refer to the Safety Data Sheet (SDS) for proper handling and storage information, typically recommended to be sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O2 B3324638 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1932172-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Boc Amino 8 Azabicyclo 3.2.1 Octane

Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane Skeleton

Retrosynthetic analysis of the 8-azabicyclo[3.2.1]octane framework reveals several strategic disconnections. A common approach involves the formation of the pyrrolidine (B122466) ring via an intramolecular cyclization of a suitably functionalized cycloheptane (B1346806) derivative. nih.gov In this strategy, a cycloheptane precursor containing an amino group (or a precursor) and a leaving group in a trans-disposition allows for nucleophilic attack to form the bicyclic system. nih.gov

Alternative retrosynthetic strategies include:

Transannular Ring Opening: A powerful method involves the Brønsted acid-catalyzed pseudotransannular ring-opening of an epoxide derived from a starting material like 5-aminocyclohept-1-ene. researchgate.net This approach can directly establish the 8-azabicyclo[3.2.1]octane core with defined stereochemistry. researchgate.netresearchgate.net

Cycloaddition Reactions: The skeleton can be constructed via cycloaddition reactions. For instance, an asymmetric 1,3-dipolar cycloaddition between a cyclic azomethine ylide and a suitable dipolarophile can yield the bicyclic core in a highly controlled manner. rsc.org

Ring-Closing Metathesis (RCM): A strategy starting from a cyclopentane (B165970) derivative can be employed. bohrium.com Sequential chain extensions to form a bis-alkene intermediate, followed by RCM and subsequent intramolecular cyclization, can build the fused ring system. bohrium.com

Classical and Established Synthetic Routes to the 2-(Boc-amino)-8-azabicyclo[3.2.1]octane Core

Classical syntheses often rely on readily available starting materials and well-established transformations to build the molecular framework without an emphasis on enantioselectivity. A prominent starting material for many tropane-related syntheses is tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one). However, to achieve the C-2 substitution pattern required for the target molecule, alternative pathways are often more efficient.

One established route involves a multi-step sequence starting from a Boc-protected tropinone derivative, (1R,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one. nih.gov A multi-step process can convert this C-3 ketone into a C-2 substituted product. A representative synthesis could involve the Ugi reaction on an intermediate derived from the starting ketone to introduce the necessary functional groups, which are then elaborated to the final 2-amino product before Boc protection of the exocyclic amine. nih.gov Another classical approach is the desymmetrization of achiral tropinone derivatives. researchgate.netehu.esresearchgate.net

Below is a table summarizing key transformations in classical syntheses.

Interactive Table: Key Reactions in Classical Synthesis
Reaction Type Starting Material Example Key Reagents Product Feature
Ugi Reaction (1R,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one derivative Isocyanide, Carboxylic Acid, Amine Formation of an α-acylamino amide intermediate for C-2 functionalization. nih.gov
Ring-Closing Metathesis Ethyl 2-(but-3-enyl)-2-(N-tert-butoxycarbonylamino)hex-5-enoate Grubbs' Catalyst Formation of a cycloheptene (B1346976) intermediate. nih.gov
Intramolecular Cyclization Dibrominated cycloheptane derivative with a protected amino group Base Formation of the bicyclic pyrrolidine ring. nih.gov
Reductive Amination Dialdehyde from periodate (B1199274) cleavage of a diol NaBH(OAc)₃, Amine Formation of the N-bridge and bicyclic core. arkat-usa.org

Enantioselective Synthesis Strategies for Chiral this compound

Producing enantiomerically pure this compound is crucial for its application in developing chiral pharmaceuticals. Methodologies can be broadly categorized into the enantioselective desymmetrization of achiral precursors or the de novo construction of the chiral scaffold using asymmetric catalysis or chiral auxiliaries. ehu.esuni-regensburg.de

Asymmetric catalysis offers an efficient route to chiral 8-azabicyclo[3.2.1]octane derivatives by installing the required stereochemistry during the formation of the bicyclic core.

Key catalytic methods include:

Dual-Catalytic 1,3-Dipolar Cycloaddition: A combination of a rhodium(II) complex and a chiral Lewis acid can catalyze the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, yielding optically active bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org

Brønsted Acid Catalysis: Chiral phosphoric acids, such as BINOL-based catalysts, can effectively promote the pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene. researchgate.netresearchgate.net This desymmetrization reaction directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

Copper-Catalyzed Iodocyclization: An enantioselective copper-catalyzed iodocyclization of N-tosyl alkenamides has been reported to produce chiral iodine-containing intermediates that can be converted to the related 8-oxa-6-azabicyclo[3.2.1]octane system with high enantioselectivity (up to 93% ee). thieme-connect.com

Interactive Table: Asymmetric Catalysis for 8-Azabicyclo[3.2.1]octane Synthesis

Catalytic System Reaction Type Reported Enantiomeric Excess (ee) Reference
Rhodium(II) / Chiral Lewis Acid 1,3-Dipolar Cycloaddition Up to 99% rsc.org
Chiral Phosphoric Acid (e.g., TRIP) Desymmetrization via Epoxide Ring Opening Up to 95% researchgate.netresearchgate.net
Aminoiminophenoxy Copper Carboxylate Iodocyclization Up to 93% thieme-connect.com

The use of a covalently bonded chiral auxiliary is a robust strategy to direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantioenriched product. In the synthesis of tropane (B1204802) alkaloids and their analogs, chiral auxiliaries have been employed effectively. ehu.es For example, a menthol (B31143) derivative has been used as a chiral auxiliary in the synthesis of tropane-related natural products. beilstein-journals.org Similarly, the synthesis of (–)-ferruginine has been achieved by employing a chiral auxiliary to guide the stereoselective formation of the bicyclic core, which is subsequently removed. ehu.es

Biocatalysis provides a powerful and environmentally benign alternative for producing chiral compounds with high stereoselectivity. The biosynthesis of natural tropane alkaloids offers significant insights into enzymatic strategies. mdpi.comnih.gov

Key enzymatic transformations relevant to this scaffold include:

Stereospecific Reduction: Tropinone reductases (TRs) are enzymes that catalyze the NAD(P)(H)-dependent reduction of the keto group in tropinone. mdpi.com Two distinct types, tropinone reductase I (TRI) and tropinone reductase II (TRII), reduce tropinone to tropine (B42219) and pseudotropine, respectively, with high stereospecificity. nih.gov Overexpression of these enzymes has been shown to increase the production of specific tropane alkaloids. frontiersin.org

Kinetic Resolution: Lipases are versatile enzymes used for the kinetic resolution of racemates. For instance, a lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam was used to prepare an enantiopure azabicyclic β-amino acid, demonstrating the utility of this approach for similar bicyclic systems. arkat-usa.org

Hydroxylation: The enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, performs stereospecific hydroxylation on the tropane ring, a key step in the biosynthesis of scopolamine (B1681570). nih.gov Such enzymes could potentially be engineered for functionalization at other positions of the bicyclic scaffold.

Interactive Table: Relevant Enzymes in Azabicyclo[3.2.1]octane Synthesis

Enzyme Enzyme Class Function Relevance
Tropinone Reductase I/II (TRI/TRII) Dehydrogenase/Reductase Stereospecific reduction of a ketone to a chiral alcohol. mdpi.comnih.gov Creation of key chiral centers from an achiral precursor.
Lipase Hydrolase Enantioselective acylation or hydrolysis for kinetic resolution. arkat-usa.org Separation of enantiomers from a racemic mixture.
Hyoscyamine 6β-hydroxylase (H6H) Dioxygenase Stereospecific hydroxylation of the tropane ring. nih.gov Potential for regio- and stereoselective C-H activation.
Putrescine N-methyltransferase (PMT) Methyltransferase N-methylation of putrescine, the first committed step in tropane alkaloid biosynthesis. nih.gov Biosynthetic pathway engineering.

Protecting Group Chemistry in the Synthesis of this compound Derivatives

Protecting group chemistry is fundamental to the successful synthesis of this compound. The target molecule itself contains the tert-butyloxycarbonyl (Boc) group, one of the most common acid-labile protecting groups for amines.

In the context of this synthesis, protecting groups serve two primary roles:

Protection of the Bridgehead Nitrogen (N-8): The secondary amine of the 8-azabicyclo[3.2.1]octane core is often protected during synthesis to prevent unwanted side reactions and to modulate the reactivity of the molecule. The Boc group is frequently used for this purpose. nih.govgoogle.com It can be readily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions, such as with trifluoroacetic acid (TFA), which typically leaves other functional groups intact. google.com Other groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) are also used and can be removed under different, orthogonal conditions (e.g., hydrogenolysis). google.com

Protection of the C-2 Amino Group: The final step in many synthetic sequences leading to the title compound is the introduction of the Boc group onto the C-2 primary or secondary amine. This is typically achieved using Boc₂O under basic conditions.

The choice of protecting groups is critical in a multi-step synthesis to ensure orthogonality, meaning one group can be removed selectively without affecting another. For example, a synthesis might employ a Boc group on the N-8 nitrogen while another protecting group is used for a different functionality, allowing for sequential deprotection and reaction at specific sites. nih.govnih.gov

Advanced Synthetic Techniques and Flow Chemistry Applications

The pursuit of more efficient, scalable, and sustainable methods for the synthesis of complex molecules like this compound has led to the exploration of advanced synthetic techniques. These include innovative catalytic systems, enzymatic transformations, and the application of continuous flow technology. These methods offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput.

Continuous flow hydrogenation represents a significant advancement in the synthesis of saturated bicyclic amines. This technique utilizes a packed-bed reactor containing a heterogeneous catalyst, through which a solution of the substrate and a stream of hydrogen are passed. The high surface area-to-volume ratio in flow reactors allows for efficient mass transfer and precise temperature and pressure control, leading to rapid and highly selective reductions.

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be applied to the reduction of a suitable unsaturated precursor, such as tert-butyl (8-azabicyclo[3.2.1]oct-2-en-2-yl)carbamate. Pilot-scale production of related compounds, like exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid, has successfully utilized continuous hydrogenation reactors to improve throughput. For instance, a patented method for a related piperidine (B6355638) derivative using a palladium on carbon (Pd/C) fixed-bed reactor achieved 95% conversion with residence times under 30 minutes. smolecule.com

A potential continuous hydrogenation setup for the synthesis of this compound could involve the following parameters, extrapolated from similar transformations:

ParameterValue
Catalyst 10% Pd/C
Substrate tert-butyl (8-azabicyclo[3.2.1]oct-2-en-2-yl)carbamate
Solvent Ethanol or Methanol
Hydrogen Pressure 10-50 bar
Temperature 25-80 °C
Flow Rate 0.5-5.0 mL/min
Expected Outcome High conversion to the saturated product with minimal byproducts

This approach offers a safer and more scalable alternative to traditional batch hydrogenation, which often requires handling of pyrophoric catalysts and large volumes of flammable solvents under high pressure.

Biocatalysis, particularly the use of enzymes, offers a powerful tool for the stereoselective synthesis of chiral amines. Enzymatic kinetic resolution (EKR) and asymmetric synthesis using transaminases are prominent examples of advanced techniques applicable to the synthesis of enantiomerically pure this compound.

In an EKR, a racemic mixture of the amine is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopurified amine. For instance, lipases have been successfully used in the kinetic resolution of related tropinone derivatives. smolecule.com

More advanced methods involve the use of engineered transaminases for the asymmetric synthesis of bicyclic amines from a prochiral ketone precursor. Although a maximum theoretical yield of 50% limits the practical applications of kinetic resolution, asymmetric synthesis can theoretically achieve 100% yield. Research on the synthesis of exo-3-amino-8-aza-bicyclo[3.2.1]oct-8-yl-phenyl-methanone has demonstrated the potential of engineered transaminases to produce bicyclic amines with high yield and excellent optical purity.

A hypothetical chemoenzymatic approach for the synthesis of a specific enantiomer of this compound could involve the following steps:

Chemical Synthesis of Prochiral Ketone: Synthesis of N-Boc-8-azabicyclo[3.2.1]octan-2-one.

Enzymatic Asymmetric Transamination: Use of an engineered (R)- or (S)-selective transaminase to convert the ketone to the corresponding chiral amine.

StepTransformationKey Reagents/CatalystExpected Stereoselectivity
1Oxidation of N-Boc-8-azabicyclo[3.2.1]octan-2-olSwern or Dess-Martin oxidationN/A
2Asymmetric Reductive AminationEngineered ω-transaminase, Amine donor (e.g., Isopropylamine)>99% ee

Such chemoenzymatic cascades, combining traditional chemical synthesis with highly selective biocatalysis, represent a frontier in the efficient and sustainable production of complex chiral molecules.

Modern drug discovery relies on the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms, often integrated with high-throughput screening (HTS), can significantly accelerate the optimization of reaction conditions for the synthesis of molecules like this compound. These systems allow for the parallel execution of numerous reactions, varying parameters such as catalysts, solvents, temperature, and reactant ratios. The resulting products can then be rapidly analyzed to identify the optimal conditions for yield and purity.

While specific literature detailing the automated synthesis of this compound is not available, the principles of HTS have been applied to identify novel inhibitors with a similar azabicyclo[3.2.1]octane core. This demonstrates the feasibility of applying such techniques to optimize the synthesis of the target compound.

Derivatization and Functionalization Strategies of the 2 Boc Amino 8 Azabicyclo 3.2.1 Octane Scaffold

Modifications at the Boc-Protected Amine Moiety

The primary site for initial derivatization of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane is the amino group at the 2-position. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role, allowing for controlled deprotection and subsequent functionalization.

Deprotection and Amine Derivatization Reactions

The removal of the Boc group is the gateway to a vast array of derivatization possibilities. This deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) without affecting other parts of the molecule. The most common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This reaction efficiently yields the free primary amine, 8-azabicyclo[3.2.1]octan-2-amine, as a reactive intermediate ready for further modification.

MethodReagentsConditionsOutcomeReference
AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TemperatureQuantitative removal of the Boc group to yield the free amine.
AcidolysisHydrochloric Acid (HCl) in an organic solventVariesEffective for solution-phase synthesis. ug.edu.pl

This table summarizes common deprotection methods for the Boc group on the 2-amino-8-azabicyclo[3.2.1]octane scaffold.

Acylation and Alkylation Reactions at the Nitrogen Center

Once the primary amine is unmasked, it can readily undergo a variety of standard amine derivatization reactions, including acylation and alkylation. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.

Acylation: The reaction of the deprotected amine with acyl chlorides or anhydrides is a straightforward method to form amide bonds. For instance, reacting the amine with acetyl chloride yields the corresponding acetamide. Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides, such as tosyl chloride, under mild conditions. These reactions typically proceed with high yields (75-90%).

Alkylation: The primary amine can also be subjected to alkylation reactions with alkyl halides to form secondary or tertiary amines, depending on the reaction conditions and stoichiometry. For example, reductive amination with formaldehyde (B43269) can be used to introduce methyl groups. researchgate.net

Reaction TypeReagent ExampleProduct TypeTypical YieldReference
AcylationAcetyl chlorideSecondary Amide75-90%
SulfonylationTosyl chlorideSulfonamideHigh
Reductive AlkylationFormaldehydeN,N-dimethyl derivative- researchgate.net

This table provides examples of acylation and alkylation reactions performed on the deprotected 2-amino-8-azabicyclo[3.2.1]octane.

Introduction of Peptidomimetic and Oligomeric Structures

The conformational rigidity of the 8-azabicyclo[3.2.1]octane scaffold makes it an attractive template for designing peptidomimetics. wjarr.com By incorporating this bicyclic structure into peptide chains, researchers can create analogues with constrained conformations, which can lead to enhanced biological activity and selectivity. The 2-amino group serves as a crucial attachment point for building these structures.

After deprotection, the resulting primary amine can act as a nucleophile in standard peptide coupling reactions with amino acids or peptide fragments. This allows the 8-azabicyclo[3.2.1]octane moiety to be incorporated as a constrained amino acid analogue. nih.gov For example, synthetic strategies have been developed to create azabicycloalkane amino acid scaffolds that function as dipeptide mimics designed to induce reverse-turns in peptide structures. researchgate.net The synthesis of bicyclic scaffolds that can be considered Gly-Asn dipeptide isosteres has also been reported, highlighting the utility of such constrained systems in mimicking peptide substructures. researchgate.net

Functionalization of the Bicyclic Core at Various Positions

Beyond modifying the amino group, the bicyclic carbon skeleton of 8-azabicyclo[3.2.1]octane offers multiple positions for functionalization, enabling the synthesis of highly diversified derivatives.

Regioselective Functionalization of the Carbon Skeleton

Achieving regioselective functionalization of the carbon framework is a key strategy for creating analogues with specific structure-activity relationships. Research has demonstrated the ability to introduce substituents at various positions on the ring. A notable example is the synthesis of 3β-aryl-8-azabicyclo[3.2.1]octanes. acs.org In these syntheses, the aryl group is installed at the 3-position while a different functional group, such as a propanoyl moiety, is present at the 2-position. acs.org This regioselective control allows for the systematic exploration of how substituents at different positions on the tropane (B1204802) core influence biological target affinity and selectivity. acs.orgnih.gov

Cross-Coupling Reactions for Peripheral Diversification

Modern cross-coupling reactions are powerful tools for functionalizing the 8-azabicyclo[3.2.1]octane scaffold. Palladium-catalyzed reactions, in particular, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl and heteroaryl groups. For instance, Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling has been used with a racemic N-Boc-nortropane-derived allylic chloride and (hetero)aryl boronic esters to generate functionalized tropane derivatives. researchgate.netnih.gov

Stille Coupling: The Stille reaction provides an alternative method for creating biaryl systems on the bicyclic core. It has been successfully used in the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which are closely related analogues. nih.gov

These cross-coupling strategies often start from a precursor bearing a halide or triflate group on the bicyclic ring, which then reacts with a suitable boronic acid or organostannane partner. google.com

Reaction NameCatalyst/ReagentsSubstrate on Bicyclic CoreCoupling PartnerProductReference
Suzuki-Miyaura CouplingRh(I) catalyst, boronic estersAllylic Chloride(Hetero)aryl boronic esterAryl-substituted nortropane nih.gov
Suzuki CouplingPalladium catalystHalide or TriflateAryl or heteroaryl boronic acidAryl-substituted 8-azabicyclo[3.2.1]octane google.com
Stille CouplingPd[P(Ph3)]4TriflateArylstannaneBiaryl-substituted 8-oxabicyclo[3.2.1]octane nih.gov

This table outlines key cross-coupling reactions used for the diversification of the 8-azabicyclo[3.2.1]octane scaffold and its analogues.

Installation of Bioisosteric Replacements

One common strategy to replace a primary amino group on a saturated ring system involves its conversion to a diazonium salt, which can then be displaced by various nucleophiles. For instance, treatment of the deprotected 2-amino-8-azabicyclo[3.2.1]octane with nitrous acid can generate a reactive diazonium intermediate. While this reaction is most famously applied to aromatic amines (the Sandmeyer reaction), it can be adapted for aliphatic amines, albeit with potential challenges such as rearrangements. Subsequent quenching with water or halide sources could, in principle, install hydroxyl or halo groups, respectively.

Another approach involves the introduction of heterocyclic moieties that can mimic the hydrogen bonding and electronic properties of the amino group. For example, a tetrazole ring is a well-established bioisostere for a carboxylic acid but can also be considered in the broader context of replacing polar functional groups. The synthesis of a 2-tetrazolyl-8-azabicyclo[3.2.1]octane derivative would represent a significant modification of the parent amine's properties. Other small, nitrogen-containing heterocycles could also serve as effective bioisosteric replacements.

The following table outlines potential bioisosteric replacements for the 2-amino group and the rationale for their installation.

Original Functional GroupPotential Bioisosteric ReplacementRationale for ReplacementPotential Synthetic Route from 2-Amino Precursor
Amino (-NH₂)Hydroxyl (-OH)Mimics hydrogen bond donor/acceptor properties with altered basicity and polarity.Diazotization of the primary amine followed by hydrolysis.
Amino (-NH₂)Trifluoroethylamine (-NHCH₂CF₃)Increases metabolic stability and reduces basicity while retaining a hydrogen bond donor. researchgate.netReductive amination with trifluoroacetaldehyde (B10831) or alkylation with a trifluoroethylating agent.
Amino (-NH₂)Small Heterocycles (e.g., Tetrazole, 1,2,4-Triazole)Introduces a more complex and metabolically stable hydrogen bonding scaffold with different electronic properties. researchgate.netnih.govConversion of the amine to a nitrile (via diazotization and cyanation) followed by cycloaddition with an azide, or direct multi-step heterocyclic synthesis.
Amino (-NH₂)Hydroxymethyl (-CH₂OH)Alters hydrogen bonding and removes basicity, potentially improving selectivity or reducing off-target effects.Diazotization followed by reaction with a suitable carbon nucleophile and subsequent reduction, or a more complex multi-step conversion.

These derivatizations allow for a systematic exploration of the chemical space around the 8-azabicyclo[3.2.1]octane core, enabling the fine-tuning of a molecule's interaction with its biological target.

Stereochemical Control during Derivatization

The stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold is a critical determinant of its biological activity. The rigid bicyclic structure gives rise to distinct endo and exo faces, and substituents at each position can adopt specific spatial orientations. When derivatizing the this compound scaffold, controlling the stereochemical outcome of the reaction is paramount.

The inherent chirality and conformational rigidity of the scaffold itself are the primary tools for stereochemical control. Reactions at the C-2 position will be influenced by the existing stereochemistry of the bicyclic system. The approach of reagents is often directed to the less sterically hindered face of the molecule. For instance, in the reduction of a ketone at the 2-position, the hydride reagent will typically attack from the exo face, leading to the formation of an endo alcohol, as the endo face is more sterically encumbered by the rest of the bicyclic framework.

Furthermore, the nitrogen bridge can play a role in directing reactions. In some cases, the nitrogen atom can coordinate with reagents, influencing the trajectory of their approach. The choice of the protecting group on the nitrogen (in this case, Boc) can also impact the conformational equilibrium of the piperidine (B6355638) ring within the bicyclic system, which in turn can affect the stereochemical outcome of reactions at adjacent positions.

Several synthetic strategies have been developed to achieve high levels of stereocontrol in the construction and functionalization of the 8-azabicyclo[3.2.1]octane core. d-nb.info These include:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors to build the bicyclic system with defined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry during the formation of the scaffold, for example, through asymmetric 1,3-dipolar cycloadditions. acs.org

Substrate-Controlled Reactions: Leveraging the inherent stereochemistry of the scaffold to direct the stereochemical outcome of subsequent functionalization steps.

For the derivatization of this compound, any reaction that proceeds through a planar intermediate at C-2 (e.g., an enolate or a radical) would rely heavily on the steric and electronic properties of the bicyclic system to direct the approach of the incoming electrophile or radical scavenger. For reactions that proceed via an Sₙ2 mechanism, inversion of stereochemistry at C-2 would be expected. However, the feasibility of such reactions can be limited by the steric hindrance around the C-2 position. Careful selection of reaction conditions and reagents is therefore essential to achieve the desired stereoisomer.

Academic Applications of 2 Boc Amino 8 Azabicyclo 3.2.1 Octane Derivatives in Preclinical Chemical Biology

The 8-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure in Ligand Design

The 8-azabicyclo[3.2.1]octane skeleton is widely recognized as a "privileged structure" in medicinal chemistry. This concept refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The tropane (B1204802) alkaloids, a large family of natural products sharing this common bicyclic core, exhibit a remarkable array of biological activities, having been used for centuries in traditional medicine. nih.gov The elucidation of their structures and their subsequent synthesis have significantly contributed to the advancement of organic chemistry. nih.gov

The inherent conformational rigidity of the 8-azabicyclo[3.2.1]octane scaffold is a key attribute that makes it a favored template in ligand design. This rigidity reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinities. Furthermore, the bicyclic system presents well-defined vectors for the attachment of various substituents, allowing for systematic exploration of the chemical space around the core structure. This has enabled the development of a multitude of synthetic tropane analogues with tailored pharmacological profiles for the treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. The versatility of this scaffold is further demonstrated by its use in the synthesis of compounds targeting a range of receptors and transporters, including monoamine transporters and G-protein coupled receptors.

Exploration of Derivatives as Probes for Neurotransmitter Systems

The ability of 8-azabicyclo[3.2.1]octane derivatives to modulate the activity of neurotransmitter systems has been a major focus of preclinical research. These compounds have been extensively investigated as ligands for the transporters of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), which are critical for regulating neurotransmitter levels in the synapse and are key targets for the treatment of various neuropsychiatric conditions.

Derivatives of 8-azabicyclo[3.2.1]octane have shown significant promise as high-affinity ligands for the dopamine transporter (DAT). The inhibition of DAT, which leads to an increase in synaptic dopamine levels, is a primary mechanism of action for psychostimulants like cocaine. researchgate.net Consequently, the design of tropane analogues has been a key strategy in the development of potential medications for cocaine addiction. researchgate.net

Preclinical studies have demonstrated that modifications to the 8-azabicyclo[3.2.1]octane scaffold can lead to potent and selective DAT inhibitors. For instance, a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their affinity at monoamine transporters. uni-bonn.de These studies revealed that the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton conferred modestly stereoselective binding and uptake inhibition at the DAT. uni-bonn.de Notably, the introduction of an 8-cyclopropylmethyl group resulted in a derivative with high selectivity for DAT over the serotonin transporter (SERT). uni-bonn.de Similarly, an 8-(4-chlorobenzyl) derivative was found to be highly selective for DAT over the norepinephrine transporter (NET). uni-bonn.de

The serotonergic system, which is implicated in the regulation of mood, anxiety, and cognition, has also been a key target for ligands based on the 8-azabicyclo[3.2.1]octane scaffold. While much of the research has focused on the serotonin transporter (SERT), there is also interest in developing ligands for the various serotonin receptor subtypes.

A number of 3β-naphthyltropane derivatives have been synthesized and shown to exhibit high affinity for both DAT and SERT. researchgate.net These compounds are among the most potent inhibitors known that are based on the tropane structure. researchgate.net Structure-activity relationship studies have shown that small substituents on the aromatic moiety, such as a p-methyl or p-fluoro group, tend to favor selectivity for DAT, whereas a p-isopropylphenyl derivative has been found to be selective for SERT. nih.gov

While extensive data exists for SERT modulators, specific preclinical data for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane derivatives as ligands for serotonin receptors is less prevalent in publicly available literature. However, the structural similarity of the scaffold to known serotonin receptor ligands suggests that this is a promising area for future investigation.

The norepinephrine transporter (NET) is another important target for the development of treatments for conditions like depression and ADHD. The 8-azabicyclo[3.2.1]octane scaffold has also been utilized to develop ligands that interact with NET.

In the same series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives mentioned earlier, several compounds exhibited significant affinity for NET. uni-bonn.de The structure-activity relationship studies indicated that the nature of the substituent at the 8-position plays a crucial role in determining the affinity and selectivity for NET. For example, the 8-(4-chlorobenzyl) derivative displayed a high selectivity for DAT over NET. uni-bonn.de

Investigation of Derivatives for G-Protein Coupled Receptor (GPCR) Interactions

The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends beyond monoamine transporters to a wide range of G-protein coupled receptors (GPCRs). The rigid framework of this scaffold allows for the precise positioning of pharmacophoric elements required for interaction with the complex binding pockets of GPCRs.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of GPCRs that are involved in a multitude of physiological processes in both the central and peripheral nervous systems. tandfonline.com They are important therapeutic targets for a variety of diseases. The tropane scaffold is a well-established core structure for many muscarinic receptor antagonists.

While the broader class of tropane derivatives has been extensively studied as muscarinic receptor modulators, specific preclinical data for this compound derivatives is not widely available in the current literature. However, the known affinity of the tropane core for mAChRs suggests that 2-amino substituted derivatives could serve as valuable starting points for the development of novel muscarinic agonists or antagonists. Further research is needed to explore the structure-activity relationships of this particular substitution pattern at the different muscarinic receptor subtypes.

Opioid Receptor Modulators (Preclinical)

The tropane scaffold has been extensively utilized in the development of modulators for opioid receptors (mu, kappa, and delta), which are critical targets for pain management and other neurological conditions. Preclinical research has demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can act as potent and selective agonists or antagonists.

Researchers have developed a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides that function as selective kappa opioid receptor (KOR) antagonists. nih.gov Initial screening efforts identified a potent KOR antagonist that unfortunately lacked central nervous system (CNS) exposure. nih.gov By modifying the scaffold to a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, potent and selective KOR antagonism was achieved along with good brain exposure. nih.gov For instance, analog 6c not only showed high affinity for the KOR (IC₅₀ = 20 nM) but also demonstrated in vivo efficacy by reversing the diuretic effects induced by a KOR agonist in rats. nih.gov Further SAR studies on this series involved modifying the N-substitution to include a cyclohexylurea (B1359919) moiety, which produced analogs with enhanced in vitro opioid and hERG selectivity. nih.gov

In a different approach, 3,8-diazabicyclo[3.2.1]octane derivatives, close analogs of the primary scaffold, were investigated as mu-opioid receptor (MOR) agonists. clockss.org Structural analysis revealed that the presence of an aralkenyl group at the N-3 position and an acyl group at the N-8 position were key for optimal activity. clockss.org One derivative, 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a ), was found to be five times more potent than morphine in the hot plate test in vivo. clockss.org Introducing a p-nitro group on the phenyl ring of this compound (1b ) resulted in better µ/δ selectivity and analgesic potency. clockss.org

Furthermore, a patent describes novel 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists, designed for treating conditions like opioid-induced bowel dysfunction. google.com

CompoundTarget ReceptorActivityKey FindingReference
Analog 6c (8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series)Kappa Opioid Receptor (KOR)Antagonist (IC₅₀ = 20 nM)Potent, selective, and demonstrated in vivo CNS activity. nih.gov
Analog 12 (cyclohexylurea derivative)Kappa Opioid Receptor (KOR)Antagonist (IC₅₀ = 172 nM)Showed greater in vitro opioid and hERG selectivity. nih.gov
1a (3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane)Mu Opioid Receptor (MOR)Agonist5 times more active than morphine in vivo (hot plate test). clockss.org
1b (p-nitro derivative of 1a)Mu Opioid Receptor (MOR)AgonistBetter µ/δ selectivity and analgesic potency than compound 1a. clockss.org

Chemokine Receptor Ligands (Preclinical)

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating immune cell migration and are implicated in inflammatory diseases, autoimmune disorders, and cancer. frontiersin.org The 8-azabicyclo[3.2.1]octane scaffold has been employed to develop antagonists for these receptors.

In a notable example, medicinal chemists developed a series of dual antagonists for CC chemokine receptor 2 (CCR2) and CCR5, which are involved in inflammatory monocyte migration. nih.gov This work involved the hybridization of previously reported acyclic and cyclic CCR2 antagonists. The researchers hypothesized that incorporating the rigid 6-azabicyclo[3.2.1]octane core (a close isostere of the 8-azabicyclo[3.2.1]octane scaffold) could enhance potency and provide favorable physicochemical properties. nih.gov The synthesis of these analogs utilized (1R,2S,5R)-tert-butyl 2-(benzyloxycarbonylamino)-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate as a key intermediate. nih.gov This strategy led to the discovery of potent dual antagonists suitable for preclinical evaluation in models of inflammation. nih.gov

Compound SeriesTarget ReceptorsActivityKey FindingReference
6-Azabicyclo[3.2.1]octane derivativesCCR2 / CCR5Dual AntagonistHybridization of acyclic and cyclic series led to potent and orally bioavailable dual antagonists. nih.gov
Compound 13dCCR2 / CCR5Dual AntagonistIdentified as a potent, orally bioavailable compound suitable for murine and monkey inflammation models. nih.gov

Scaffold Hopping and Lead Optimization Studies (Preclinical)

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures with improved properties, such as potency, selectivity, or pharmacokinetics, while retaining the essential binding interactions of a known ligand. nih.gov The rigid 8-azabicyclo[3.2.1]octane core is an excellent candidate for such studies.

A compelling case study is the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. nih.govacs.org The starting point was a piperidine-based hit compound. In an example of scaffold hopping, researchers constrained the flexible piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold. nih.govacs.org This modification proved beneficial, as the resulting sulfonamide analogue 20 showed a five-fold increase in potency (IC₅₀ = 0.23 μM) compared to the original piperidine hit. nih.gov

This initial success prompted extensive lead optimization. Structure-activity relationship studies led to the discovery of the endo-substituted tropyl derivative 39 as a potent inhibitor, which however had suboptimal drug-like properties. nih.gov Further modifications, focusing on modulating lipophilicity while maintaining activity, led to the identification of compound 50 (ARN19689). This compound incorporated an ethoxymethyl-pyrazinyloxy group and exhibited potent inhibition of human NAAA in the low nanomolar range (IC₅₀ = 0.042 μM) along with a superior pharmacological and pharmacokinetic profile. nih.govacs.org The synthesis of these compounds involved the deprotection of an N-Boc-substituted azabicyclo derivative as a key step. nih.govacs.org

CompoundScaffoldh-NAAA IC₅₀ (μM)StageReference
Hit 1Piperidine~1.15Initial Hit nih.gov
Analogue 208-Azabicyclo[3.2.1]octane0.23Scaffold Hop nih.gov
Lead 398-Azabicyclo[3.2.1]octanePotent (suboptimal properties)Lead Compound nih.gov
ARN19689 (50)8-Azabicyclo[3.2.1]octane0.042Optimized Lead nih.govacs.org

Contributions to Target Validation Methodologies (Preclinical)

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process, thereby justifying its pursuit in drug discovery. drugtargetreview.com Potent, selective, and well-characterized small molecule modulators are invaluable tools for this purpose. Derivatives of this compound have contributed significantly to this area by providing high-quality chemical probes.

For example, the highly potent and selective NAAA inhibitor ARN19689, developed through the lead optimization campaign described previously, serves as an excellent pharmacological tool. nih.govacs.org Its favorable in vitro and in vivo profile allows researchers to investigate the biological consequences of NAAA inhibition in various preclinical models of inflammation, thus helping to validate NAAA as a therapeutic target for inflammatory diseases. nih.govacs.org

Similarly, the development of selective antagonists for opioid receptors based on the 8-azabicyclo[3.2.1]octane scaffold allows for the dissection of the physiological roles of individual receptor subtypes (e.g., kappa vs. mu). nih.govnih.gov A patent for mu opioid antagonists explicitly states that the compounds of the invention can be used as research tools to study biological systems or the activity of other chemical compounds. google.com By using these selective antagonists in preclinical models, researchers can validate the involvement of the kappa opioid receptor in conditions such as depression or addiction, separate from the effects mediated by mu or delta receptors.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 2 Boc Amino 8 Azabicyclo 3.2.1 Octane Derivatives

Impact of Substitution Patterns on Biological Activity and Selectivity (Preclinical)

The biological activity and selectivity of derivatives of the 8-azabicyclo[3.2.1]octane core are highly sensitive to the nature and position of various substituents. While direct and extensive SAR studies on a broad library of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane derivatives are not widely published, valuable insights can be drawn from studies on closely related analogs, particularly those where the 2-amino group is part of a larger pharmacophore.

In the development of novel, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were synthesized and evaluated. nih.govnih.gov These studies utilized N-Boc-protected 8-azabicyclo[3.2.1]octane derivatives as key intermediates. nih.gov The research highlighted that constraining a flexible piperidine (B6355638) core into the more rigid 8-azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity. For instance, a sulfonamide analog incorporating the azabicyclo[3.2.1]octane core demonstrated a five-fold increase in potency against human NAAA compared to its piperidine-based counterpart. nih.gov

Further modifications to the substituents on the bicyclic ring and the attached pharmacophores revealed critical SAR insights. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives targeting monoamine transporters, substitutions on the nitrogen at the 8-position significantly influenced selectivity. An 8-cyclopropylmethyl group was found to confer high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). researchgate.net Similarly, an 8-(p-chlorobenzyl) derivative exhibited high selectivity for the DAT over the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

The following table summarizes the impact of different substitution patterns on the biological activity of various 8-azabicyclo[3.2.1]octane derivatives from preclinical studies.

Scaffold/Derivative Target Key Substitutions Impact on Activity/Selectivity
Pyrazole azabicyclo[3.2.1]octane sulfonamidesNAAARigid bicyclic core~5-fold increase in potency compared to piperidine analog. nih.gov
3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesMonoamine Transporters8-cyclopropylmethylHigh SERT/DAT selectivity. researchgate.net
3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesMonoamine Transporters8-(p-chlorobenzyl)High DAT/NET selectivity. nih.gov
3β-Aryl-8-azabicyclo[3.2.1]octanesSerotonin Transporter3β-[4-(1-methylethenyl)phenyl] and 2β-propanoylHigh potency (Ki of 0.1 nM) and selectivity for SERT. acs.org
2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanesDopamine Transportero-dihydroxyl functionalityReduced binding potency at monoamine transporters. nih.gov

Stereochemical Influences on Ligand-Target Interactions (Preclinical)

The rigid nature of the 8-azabicyclo[3.2.1]octane skeleton gives rise to distinct stereoisomers, and the spatial orientation of substituents has a profound impact on ligand-target interactions. The differentiation between endo and exo isomers is a critical factor in determining biological activity.

In the context of NAAA inhibitors, the stereochemistry at the 3-position of the azabicyclic scaffold was found to be a decisive factor for activity. nih.govnih.gov The endo-diastereoisomer of a pyrazinyloxy-substituted derivative was a potent inhibitor, whereas the corresponding exo-diastereoisomer was completely devoid of activity against human NAAA. nih.govnih.gov This stark difference underscores the importance of the precise spatial arrangement of the substituent for optimal interaction with the binding site of the target enzyme.

Similarly, in another series of NAAA inhibitors, a phenoxy derivative with endo geometry was approximately seven-fold more active than its exo-diastereoisomer. nih.govnih.gov This consistent preference for the endo configuration across different derivatives suggests a specific conformational requirement within the NAAA binding pocket that is favorably met by this stereoisomer.

The table below illustrates the influence of stereochemistry on the biological activity of 8-azabicyclo[3.2.1]octane derivatives.

Compound Series Target Stereoisomers Compared Activity Difference
Pyrazinyloxy-8-azabicyclo[3.2.1]octane sulfonamidesNAAAendo vs. exo at C-3endo isomer active, exo isomer inactive. nih.govnih.gov
Phenoxy-8-azabicyclo[3.2.1]octane sulfonamidesNAAAendo vs. exo at C-3endo isomer is ~7-fold more active than the exo isomer. nih.govnih.gov
6,8-Diazabicyclo[3.2.2]nonane derivatives (related bicyclic system)κ-Opioid Receptor(1S,2R,5R) vs. other stereoisomersThe (1S,2R,5R)-configuration showed the highest κ receptor affinity. acs.org

Conformational Analysis and its Correlation with Biological Profiles (Preclinical)

The 8-azabicyclo[3.2.1]octane framework, also known as a tropane (B1204802) skeleton, possesses a conformationally restricted structure. academie-sciences.frnih.gov This inherent rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations. The piperidine ring within the tropane structure typically adopts a chair conformation, while the five-membered ring assumes an envelope conformation.

Computational and NMR spectroscopic studies on N-substituted nortropanones have been conducted to determine the conformational preferences of substituents on the nitrogen atom. academie-sciences.fr The relative stability of the N-alkyl invertomers (axial vs. equatorial) can significantly influence the interaction with receptor binding sites. academie-sciences.fr While some studies have suggested a preference for axial N-substituents in certain derivatives in non-polar solvents, the presence of polar substituents and solvents can alter this equilibrium. academie-sciences.fr

The introduction of the 2-(Boc-amino) group is expected to influence the conformational landscape of the 8-azabicyclo[3.2.1]octane scaffold. The bulky tert-butoxycarbonyl (Boc) protecting group will likely have its own conformational preferences to minimize steric interactions with the bicyclic framework. While specific conformational analyses of this compound are not extensively detailed in the literature, it is reasonable to infer that the fundamental chair-envelope conformation of the bicyclic core is maintained. The orientation of the 2-(Boc-amino) substituent, whether it preferentially adopts an endo or exo position, will be a key determinant of its interaction with biological targets and will be influenced by the steric and electronic nature of other substituents on the ring.

Ligand Efficiency and Lipophilic Efficiency in Scaffold Optimization (Preclinical)

Ligand efficiency (LE) and lipophilic efficiency (LLE) are crucial metrics in modern drug discovery for optimizing hit and lead compounds. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE provides a measure of how effectively a compound utilizes its lipophilicity to achieve potency.

In the development of NAAA inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold, these efficiency metrics played a significant role in guiding the optimization process. nih.govnih.gov An initial lead compound, while potent, had suboptimal drug-like properties. Subsequent structural modifications aimed to improve the physicochemical profile while maintaining high inhibitory activity. This led to the identification of a derivative, ARN19689, with a superior pharmacological and pharmacokinetic profile and a good lipophilic efficiency (LipE = 6.83). nih.gov

The optimization process involved modulating the lipophilicity of the molecule. For instance, the incorporation of an ethoxymethyl side chain on a pyrazine (B50134) ring attached to the scaffold contributed to the polarity of the molecule. This modification resulted in an excellent balance between reduced lipophilicity and sustained high activity, ultimately leading to a compound with an optimal lipophilic ligand efficiency. nih.govnih.gov

The table below presents data for selected NAAA inhibitors, illustrating the role of ligand and lipophilic efficiency in their optimization.

Compound h-NAAA IC₅₀ (µM) cLogP Lipophilic Efficiency (LipE)
Lead Compound 39PotentSuboptimalNot specified
Optimized Compound 50 (ARN19689)0.0420.546.83 nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the 8-azabicyclo[3.2.1]octane scaffold, 3D-QSAR studies have been successfully applied to guide the design of new, more potent, and selective ligands.

A 3D-QSAR study was performed on a series of 20 8-azabicyclo[3.2.1]octane analogs that act as potent muscarinic receptor blockers. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The models were based on the low-energy conformations of the benztropine (B127874) analogs and demonstrated good statistical reliability and predictive power. nih.gov The CoMFA model yielded a q² value of 0.819 and an r² value of 0.991, while the CoMSIA model produced a q² of 0.810 and an r² of 0.988. nih.gov These results indicate that the developed models could be reliably used to design novel muscarinic antagonists. nih.gov

In another study focusing on arginase I inhibitors, 3D-QSAR modeling was used to understand the structural requirements for inhibitory activity. mdpi.com The contour maps generated from the QSAR model highlighted the importance of specific structural features. For example, a green contour near the 8-azabicyclo[3.2.1]octane moiety indicated that bulky groups in this region have a positive effect on inhibitory activity. mdpi.com Blue isopleths near the ethylene (B1197577) and amine groups of the scaffold suggested that polar groups with positive charge densities in these areas contribute favorably to activity. mdpi.com These insights are invaluable for the rational design of new inhibitors based on this scaffold.

The statistical parameters from the 3D-QSAR study on muscarinic receptor antagonists are presented in the table below.

Model q² (Cross-validated r²) r² (Non-cross-validated r²)
CoMFA0.819 nih.gov0.991 nih.gov
CoMSIA0.810 nih.gov0.988 nih.gov

Computational and Theoretical Investigations of 2 Boc Amino 8 Azabicyclo 3.2.1 Octane and Its Derivatives

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used to understand the binding mechanisms of derivatives of the 8-azabicyclo[3.2.1]octane scaffold with various biological targets.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are well-known ligands for mAChRs, which are G protein-coupled receptors involved in numerous physiological functions. nih.gov Docking studies have been employed to elucidate the binding modes of these antagonists. For instance, in silico docking has been used in the development of novel subtype-selective mAChR ligands to understand their interaction within the deeply buried orthosteric binding site. nih.gov

Kappa Opioid Receptors (KORs): The 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series has been identified as potent and selective KOR antagonists. ebi.ac.uknih.govnih.gov High-throughput screening identified initial hits, and subsequent modifications of the scaffold led to analogs with improved potency and brain exposure. nih.gov Molecular modeling, including docking, helped rationalize the SAR, for example, by showing how modifications to the N-substitution to include a cyclohexylurea (B1359919) moiety could lead to greater in vitro opioid and hERG selectivity. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): In the development of a novel class of non-covalent NAAA inhibitors, molecular docking was crucial for understanding the binding mode. semanticscholar.org Docking studies of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides into the NAAA binding site revealed key interactions. The proposed binding mode for lead compounds showed that the endo-isomer of the substituted azabicyclic core was preferred, positioning a phenyl ring in a region occupied by a thiazole (B1198619) ring in a reference inhibitor. semanticscholar.org This orientation allowed an aliphatic chain to fit into a deep hydrophobic pocket, explaining the marked decrease in potency observed for the corresponding exo-diastereoisomers. semanticscholar.org

Arginase I (hARGI): For a series of 2(S)-amino-6-boronohexanoic acid (ABH) derivatives featuring an 8-azabicyclo[3.2.1]octane moiety, docking studies showed that the best pose for each ligand preserved the binding mode of ABH within the amino acid recognition region of the hARGI binding site. mdpi.com The presence of the bulky 8-azabicyclo[3.2.1]octane group near the alpha-carbon was shown to have a positive effect on the inhibitory activity. mdpi.com

The following table summarizes representative docking studies involving the 8-azabicyclo[3.2.1]octane scaffold.

Table 1: Molecular Docking Studies of 8-Azabicyclo[3.2.1]octane Derivatives

Derivative Class Target Receptor Key Findings from Docking Reference(s)
8-azabicyclo[3.2.1]octan-3-yloxy-benzamides Kappa Opioid Receptor (KOR) Rationalized SAR for improved potency and selectivity. ebi.ac.uknih.govnih.gov
Pyrazole azabicyclo[3.2.1]octane sulfonamides NAAA Explained stereospecificity, showing preference for the endo-isomer. semanticscholar.org
ABH-8-azabicyclo[3.2.1]octane conjugates Arginase I The bulky bicyclic scaffold positively contributes to inhibitory activity. mdpi.com
Benztropine (B127874) analogs Muscarinic Receptors Elucidated binding modes within the orthosteric pocket. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is often used to validate docking poses and to assess the stability of ligand-receptor complexes.

Studies on KOR agonists have utilized high-temperature molecular dynamics to sample the conformational space of ligands, which is a crucial step in developing three-dimensional pharmacophore models that can encompass different chemical classes of agonists. researchgate.net For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, MD simulations have been used to investigate the binding of enantiopure ligands to the σ₁ receptor, providing insights into the dynamic interactions that stabilize the complex. documentsdelivered.com In the process of identifying novel natural compounds for neuroblastoma, MD simulations were used as a final validation step after virtual screening and docking to confirm the stability of the predicted binding poses of hit compounds with the Brd4 protein.

Quantum Chemical Calculations for Conformational Preferences and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules, including their geometry, conformational stability, and electronic characteristics. nih.govescientificpublishers.com

For the 8-azabicyclo[3.2.1]octane scaffold, these calculations are essential for understanding its fundamental structure. The rigid bicyclic framework limits conformational flexibility, leading to well-defined three-dimensional geometries. DFT calculations can be used to perform conformational analysis, identifying the most stable conformers and the energy barriers between them. escientificpublishers.com For example, a DFT study on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, a molecule containing a Boc-amino group similar to the title compound, used the B3LYP method to optimize the molecular structure, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand molecular reactivity and stability. science.gov Such analyses for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane would reveal how the Boc-protecting group influences the electronic properties and conformational preferences of the tropane (B1204802) core.

De Novo Design and Virtual Screening Approaches Utilizing the Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is an excellent starting point for both virtual screening and de novo design campaigns aimed at discovering new bioactive molecules. nih.gov

Virtual Screening (VS): VS is a computational technique that involves searching large libraries of small molecules to identify those most likely to bind to a target. semanticscholar.orgacs.org In the discovery of NAAA inhibitors, a screening campaign led to the identification of a pyrazole azabicyclo[3.2.1]octane core, which was then optimized through extensive SAR studies to yield a potent lead compound. semanticscholar.orgacs.org Similarly, an initial high-throughput screening effort identified a potent and selective KOR antagonist with an 8-azabicyclo[3.2.1]octane scaffold, which served as the basis for the development of a series of analogs with improved properties. nih.gov

De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. nih.govresearchgate.net The rigid 8-azabicyclo[3.2.1]octane framework can be used as a core scaffold upon which new functional groups are built. mdpi.com Modern de novo design algorithms can generate molecules that are not only predicted to be active but also synthetically feasible. researchgate.net For instance, engineering a microbial biosynthesis platform in yeast for the de novo production of tropane alkaloids demonstrates a biological approach to generating diversity from the core structure. nih.gov This platform was used to produce non-canonical tropane alkaloids by combining biosynthetic modules, highlighting the potential for creating novel derivatives. nih.gov

Application of Machine Learning and Artificial Intelligence in Scaffold-Based Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate drug discovery by building predictive models from large datasets. drugbank.comcas.org For the 8-azabicyclo[3.2.1]octane scaffold, these techniques have been primarily used to develop Quantitative Structure-Activity Relationship (QSAR) models.

QSAR Models: QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.

Muscarinic Antagonists: A 3D-QSAR study was performed on 20 benztropine analogs, which are potent muscarinic receptor blockers based on the 8-azabicyclo[3.2.1]octane core. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust models were developed that could reliably predict the activity of new compounds, aiding in the design of novel muscarinic antagonists. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Transporter Inhibitors: For a series of 3β-naphthyltropane derivatives, CoMFA models were successfully developed for both dopamine and serotonin transporter binding data, providing insights into the structural factors that influence binding affinity at each transporter. acs.org

Anticancer Agents: A 2D-QSAR model was generated for a series of 8-alkyl-2,4-bisbenzylidene-3-nortropinones with antiproliferative activity. The resulting model helped to guide the development of derivatives with improved cytotoxicity against cancer cell lines. researchgate.net

The statistical validation parameters for some of these QSAR models are presented below.

Table 2: QSAR Model Validation for 8-Azabicyclo[3.2.1]octane Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) Key Finding Reference
CoMFA Muscarinic Receptor 0.819 0.991 Model could be used to design novel antagonists. nih.gov
CoMSIA Muscarinic Receptor 0.810 0.988 Model could be used to design novel antagonists. nih.gov
2D-QSAR HCT116 & HeLa cell lines Not Reported Not Reported Model showed prognostic ability for antiproliferative activity. researchgate.net
CoMFA Dopamine Transporter Not Reported Not Reported Provided insights into factors influencing binding. acs.org
CoMFA Serotonin Transporter Not Reported Not Reported Provided insights into factors influencing binding. acs.org

AI-Driven Design: More advanced AI platforms now integrate generative models with multi-parameter optimization, including predictions of activity, pharmacokinetics, and synthetic accessibility. arxiv.org Reinforcement learning coupled with generative models can build molecules atom-by-atom from a starting scaffold within a protein's binding pocket, optimizing multiple features simultaneously. arxiv.org Such AI tools could leverage the 8-azabicyclo[3.2.1]octane scaffold to rapidly generate and evaluate novel lead candidates with desirable drug-like properties.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis of Complex 8-Azabicyclo[3.2.1]octane Derivatives

The biological activity of molecules based on the 8-azabicyclo[3.2.1]octane scaffold is highly dependent on their stereochemistry. Consequently, developing efficient methods for their enantioselective synthesis is a major focus of contemporary organic chemistry. ehu.esrsc.org While many approaches have historically relied on using starting materials from the chiral pool or on diastereoselective reactions, recent research emphasizes the de novo enantioselective construction of the bicyclic core. researchgate.net

Key emerging strategies include:

Desymmetrization of Achiral Tropinones: A prominent method involves the desymmetrization of symmetrical tropinone (B130398) derivatives. researchgate.netrsc.org For instance, chiral phosphoric acid catalysis has been used for the pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, yielding the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.net

Organocatalytic Cycloadditions: Organocatalysis has emerged as a powerful tool. One innovative approach is the enantioselective (5+2) cycloaddition between 3-oxidopyridinium betaines and dienamines. researchgate.net DFT computations have been instrumental in understanding the stepwise mechanism of this reaction, revealing a kinetic preference that ultimately leads to the desired, thermodynamically favored tropane-like cycloadduct. researchgate.net

Transannular Reactions: Enantioselective transannular reactions are gaining traction for constructing the bicyclic system. ehu.eus Methods such as the palladium-catalyzed conjugate addition of aryl boronic acids are being explored to create specific stereocenters during the ring-forming process. ehu.eus

These advanced synthetic methodologies allow for more direct and versatile access to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives, facilitating the exploration of a wider chemical space for drug discovery. researchgate.net

Exploration of Novel Biological Targets for Scaffold-Based Ligands

While the 8-azabicyclo[3.2.1]octane scaffold is well-known for its interaction with monoamine transporters (MATs) like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), current research is actively identifying and optimizing ligands for a range of novel biological targets. nih.govacs.org This expansion beyond traditional CNS targets opens up therapeutic possibilities for inflammatory conditions, pain, and other disorders.

Notable new targets for this scaffold include:

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Researchers have identified a new class of potent, non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core. nih.gov NAAA is an enzyme involved in lipid metabolism and inflammation. The lead compound, ARN19689, demonstrated a high inhibitory activity (IC₅₀ = 0.042 μM) and a superior pharmacological profile, suggesting its potential as a tool for managing inflammatory conditions. nih.govacs.org

Vasopressin Receptors: A series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides were discovered as high-affinity, selective antagonists for the vasopressin V1A receptor. researchgate.net This receptor is implicated in various cardiovascular and neurological functions.

Neurokinin-1 (NK1) Receptors: Structure-activity relationship (SAR) studies have been conducted on 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives as NK1 receptor antagonists. nih.gov By modifying substituents at the C6 position, compounds with high affinity for the human NK1 receptor and good selectivity over the hERG channel were developed, indicating potential applications in pain and depression. nih.gov

The structural rigidity of the 8-azabicyclo[3.2.1]octane framework is advantageous in drug design, as it preorganizes the molecule for binding and reduces the entropic penalty upon interaction with the target protein.

Table 1: Novel Biological Targets for 8-Azabicyclo[3.2.1]octane Derivatives

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel ligands based on the 8-azabicyclo[3.2.1]octane scaffold is increasingly reliant on advanced computational methods. nih.gov These techniques provide crucial insights into ligand-receptor interactions, predict biological activity, and help prioritize synthetic targets, thereby accelerating the drug discovery process. nih.gov

Computational approaches being integrated include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate chemical structure with biological activity. For 8-azabicyclo[3.2.1]octane derivatives, these models can predict properties like blood-brain barrier penetration, which is critical for CNS-targeting drugs.

Molecular Docking and Cryo-EM: High-resolution structures of targets like the dopamine and serotonin transporters (DAT and SERT) from cryo-electron microscopy (Cryo-EM) enable precise molecular docking studies. These simulations help identify key π-π stacking and hydrogen-bonding interactions that determine binding affinity and selectivity.

Comparative Molecular Field Analysis (CoMFA): CoMFA has been successfully applied to develop models for both dopamine and serotonin transporter binding data for a series of 3β-naphthyltropane derivatives. acs.org These models offer insights into the steric and electrostatic factors that govern binding affinity at each transporter, guiding the design of more selective ligands. acs.org

De Novo Design: This computational method is used to construct novel molecular structures from scratch that are predicted to have desirable pharmacological properties for a specific biological target. nih.gov

These in silico tools allow researchers to efficiently screen large virtual libraries and focus synthetic efforts on compounds with the highest probability of success. nih.gov

Development of Optogenetic or Chemogenetic Tools based on the Scaffold (Preclinical)

A frontier in neuroscience is the use of optogenetic and chemogenetic tools to control the activity of specific neurons and circuits with high precision. Optogenetics uses light to control neurons expressing light-sensitive proteins (opsins), while chemogenetics uses engineered "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs) that respond only to specific synthetic ligands.

While direct examples of the 8-azabicyclo[3.2.1]octane scaffold being incorporated into a DREADD ligand are not yet prominent in published literature, its properties make it a potentially valuable platform for developing such preclinical tools. The key requirements for a chemogenetic ligand include high specificity for the engineered receptor, metabolic stability, and the ability to cross the blood-brain barrier. Given the demonstrated CNS penetrance and the high degree of chemical tunability of the 8-azabicyclo[3.2.1]octane scaffold, it represents a promising starting point for designing novel, inert ligands that could selectively activate DREADDs in the brain. nih.gov This would be a significant step forward in creating tools to dissect the neural circuits underlying complex behaviors and diseases.

Role in Chemical Probe Development for Uncharacterized Biological Pathways (Preclinical)

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the target's function in cells and organisms. The development of such probes is crucial for validating new drug targets and exploring uncharacterized biological pathways. The 8-azabicyclo[3.2.1]octane scaffold has proven to be an excellent foundation for creating valuable chemical probes.

For example, the GBR series of compounds, which are derivatives of this scaffold, have served as essential pharmacological probes for studying the dopamine transporter due to their high affinity and selectivity. nih.gov More recently, the development of highly potent and selective NAAA inhibitors like ARN19689 provides a new chemical tool to investigate the role of this enzyme in inflammation and other physiological processes. nih.govacs.org The ability to systematically modify the scaffold through advanced synthetic chemistry allows for the fine-tuning of pharmacological properties, leading to probes that can help elucidate the complex roles of their target proteins in health and disease.

Q & A

Basic: What is the structural and functional significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?

The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic structure with a nitrogen atom at the bridgehead position. This scaffold is central to tropane alkaloids (e.g., cocaine) and confers conformational rigidity, enabling precise interactions with biological targets like neurotransmitter transporters and enzymes. Its stereochemical complexity allows for selective binding to receptors, making it a privileged structure in neuropharmacology .

Basic: Which biological targets are most commonly associated with 8-azabicyclo[3.2.1]octane derivatives?

These derivatives primarily target monoamine transporters (DAT, SERT, NET) and enzymes like acetylcholinesterase and monoamine oxidase. For example, substituents at the C3 position enhance DAT binding (e.g., halogenated aryl groups), while N8 modifications (e.g., cyclopropylmethyl) improve SERT/DAT selectivity .

Basic: What are the key synthetic strategies for preparing 2-(Boc-amino)-8-azabicyclo[3.2.1]octane?

Synthesis often involves enantioselective methods:

  • Desymmetrization of tropinone derivatives : Achiral precursors are transformed into chiral intermediates using chiral catalysts (e.g., phosphoric acids) .
  • Ring-opening of cycloheptene-derived epoxides : This method directly forms the bicyclic scaffold with stereochemical control .
  • Boc-protection : The Boc group is introduced via tert-butoxycarbonylation of the secondary amine, typically using Boc₂O in a basic solvent like THF .

Basic: Which analytical techniques are recommended for characterizing these compounds?

  • HPLC-MS : Provides high sensitivity for quantifying derivatives in complex mixtures .
  • NMR spectroscopy : Critical for resolving stereochemistry; coupling constants in 1H^1H-NMR distinguish axial/equatorial substituents .
  • X-ray crystallography : Confirms absolute configuration, especially for chiral centers .

Advanced: How do structural modifications at C3 and N8 positions influence DAT/SERT selectivity?

  • C3 aryl substituents : Bulky, halogenated groups (e.g., 4-chlorophenyl) increase DAT affinity. For example, 3β-(4-chlorophenyl)tropane derivatives show sub-nanomolar DAT KiK_i values .
  • N8 substituents : Cyclopropylmethyl groups enhance SERT/DAT selectivity (e.g., derivative 22e has a SERT/DAT ratio of 1060) .
    Methodological tip : Use radioligand binding assays (3^3H-WIN35428 for DAT, 3^3H-citalopram for SERT) to quantify selectivity .

Advanced: What strategies address enantioselectivity challenges in synthesizing the bicyclic scaffold?

  • Chiral auxiliaries : Temporarily introduce chirality via enantiopure starting materials (e.g., (1R,5S)-tropinone) .
  • Asymmetric catalysis : Chiral phosphoric acids catalyze pseudotransannular desymmetrization, achieving >90% ee in tropanol synthesis .
  • Dynamic kinetic resolution : Racemic intermediates are resolved during cyclization steps .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Contradictions may arise from:

  • Temporal degradation : Prolonged storage or assay conditions (e.g., pH, temperature) can degrade labile derivatives. Validate compound stability via LC-MS before assays .
  • Isomer interference : α/β-isomers (e.g., 2β vs. 2α substituents) exhibit vastly different affinities (e.g., 2β-isoxazole derivative 9b has Ki=3nMK_i = 3 \, \text{nM}, while α-isomers show micromolar affinity) . Use chiral chromatography to isolate enantiomers before testing.

Advanced: What methodologies improve metabolic stability of 8-azabicyclo[3.2.1]octane derivatives?

  • Boc-protection : Shields the amine from oxidative metabolism .
  • Introduction of electron-withdrawing groups : Fluorine or sulfonyl groups at N8 reduce CYP450-mediated oxidation .
  • Prodrug strategies : Esterification of hydroxyl groups (e.g., 2-methanol derivatives) enhances bioavailability .

Advanced: How do computational approaches aid in designing novel analogs?

  • Molecular docking : Predict binding poses to DAT/SERT using crystal structures (e.g., PDB: 4M48 for DAT) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with transporter affinity to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility of derivatives in lipid bilayers to optimize blood-brain barrier penetration .

Advanced: How to evaluate stereochemical effects on biological activity?

  • Stereoselective synthesis : Prepare enantiopure isomers via chiral catalysts (e.g., CPA for tropanols) .
  • Pharmacological profiling : Compare KiK_i, IC50_{50}, and uptake inhibition for each isomer. For example, (1R,5S)-configured derivatives often show higher DAT affinity than (1S,5R) .
  • Metabolic studies : Use chiral LC-MS to track isomer-specific metabolism in hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.